4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile
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Overview
Description
4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a piperidine ring substituted with a hydroxy group and a phenyl group, linked to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation reactions involving palladium or rhodium catalysts.
Substitution Reactions: The hydroxy and phenyl groups are introduced via substitution reactions.
Coupling with Benzonitrile: The final step involves coupling the substituted piperidine with benzonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenylmagnesium bromide in dry ether.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the phenyl group can participate in π-π interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpiperidine: A simpler analog with similar structural features.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxy group and a phenyl group on the piperidine ring.
4-Cyano-4-phenylpiperidine: Features a cyano group instead of a benzonitrile moiety.
Uniqueness
4-[(4-Hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile is unique due to the presence of both a hydroxy group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-[(4-hydroxy-2-phenylpiperidin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c20-13-15-6-8-16(9-7-15)14-21-11-10-18(22)12-19(21)17-4-2-1-3-5-17/h1-9,18-19,22H,10-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMSYCHVJCZZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1O)C2=CC=CC=C2)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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